molecular formula C18H20ClN5O3 B2950454 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide CAS No. 922081-25-2

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide

Cat. No.: B2950454
CAS No.: 922081-25-2
M. Wt: 389.84
InChI Key: WRXNUQHCKCQKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway . This pathway is fundamental to processes such as hematopoiesis, immune function, and cell growth. Its primary research value lies in the investigation of myeloproliferative neoplasms (MPNs), like polycythemia vera and myelofibrosis, where dysregulated JAK-STAT signaling driven by mutations such as JAK2 V617F is a hallmark of disease pathology (Levine et al., 2005) . By selectively targeting JAK2, this compound enables researchers to dissect the specific contributions of this kinase in cellular and animal models, helping to elucidate disease mechanisms and validate JAK2 as a therapeutic target. The core pyrazolopyrimidine scaffold is designed to compete with ATP for binding in the kinase's active site, thereby blocking downstream phosphorylation and signal transduction (Ferguson and Gray, 2018) . Beyond hematological malignancies, it serves as a valuable pharmacological probe for studying JAK2's role in immune cell signaling and inflammatory responses, providing critical insights for the development of targeted oncology and autoimmune therapeutics.

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-2-27-11-16(25)20-6-7-24-17-15(9-22-24)18(26)23(12-21-17)10-13-4-3-5-14(19)8-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXNUQHCKCQKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClFN5O2C_{22}H_{19}ClFN_5O_2, with a molecular weight of 439.88 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthetic pathway often includes the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by the introduction of the chlorobenzyl and ethoxyacetamide moieties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrazolo compounds. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .

Anticancer Properties

The compound's structure suggests potential anticancer properties. Pyrazolo derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, some pyrazolo compounds have demonstrated cytotoxicity against human cancer cell lines with IC50 values indicating significant growth inhibition . The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Inflammatory pathways are critical in many diseases, and compounds with similar structures have been evaluated for anti-inflammatory effects. Research indicates that pyrazolo derivatives can modulate inflammatory cytokines and reduce inflammation in vitro .

Case Studies

Several case studies illustrate the compound's biological relevance:

  • Study on Antitubercular Activity : A series of pyrazolo derivatives were synthesized and tested against M. tuberculosis. Among them, certain compounds showed promising results with low cytotoxicity towards human cells .
  • Anticancer Activity Assessment : In vitro studies on human cancer cell lines revealed that specific derivatives of pyrazolo compounds led to significant reductions in cell viability and induced apoptosis .

Data Table: Biological Activity Summary

Activity Type IC50 (μM) Reference
Antimicrobial (TB)1.35 - 2.18
Cytotoxicity (Cancer)Varies
Anti-inflammatoryNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound Name Benzyl Substituent Amide Substituent Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference ID
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide (Target) 3-Cl 2-ethoxyacetamide C19H21ClN5O3* ~423.9* Reference compound N/A
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide 3-Cl 2-ethylbutanamide C20H24ClN5O2 401.9 Longer alkyl chain; lacks ethoxy group
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide 3-F 2-propylpentanamide C22H28FN5O2 413.5 Fluorine substituent; bulkier amide chain
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 4-methyl 2-(2,4-dichlorophenoxy) C25H22Cl2N4O3 513.4 Dichlorophenoxy group; increased halogen content
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide 3-methyl xanthene-carboxamide C29H25N5O3 491.5 Rigid aromatic carboxamide; higher molecular weight

*Estimated based on structural similarity to and .

Key Comparative Findings

Substituent Effects on Physicochemical Properties

  • Benzyl Group Modifications: The 3-chlorobenzyl group in the target compound increases lipophilicity compared to the 3-fluorobenzyl analog (), which may enhance cellular uptake but reduce aqueous solubility .
  • Amide Side Chain Variations: The 2-ethoxyacetamide group in the target compound provides a balance between polarity (via the ethoxy oxygen) and steric bulk, contrasting with the purely aliphatic 2-ethylbutanamide () and the highly lipophilic xanthene-carboxamide () .

Structural Implications for Bioactivity

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors. The 3-chlorobenzyl group in the target compound may occupy hydrophobic pockets in kinase domains, while the ethoxyacetamide could form hydrogen bonds with catalytic residues .
  • Metabolic Stability : The ethoxy group in the target compound may reduce oxidative metabolism compared to alkyl chains in and , as ethers are generally more stable than alkanes under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.